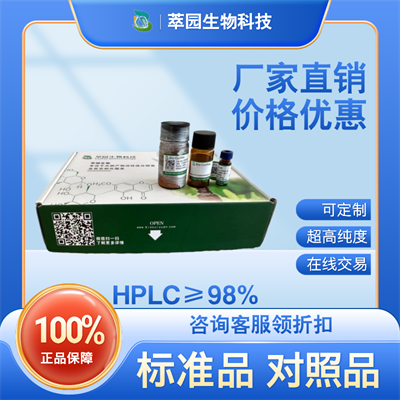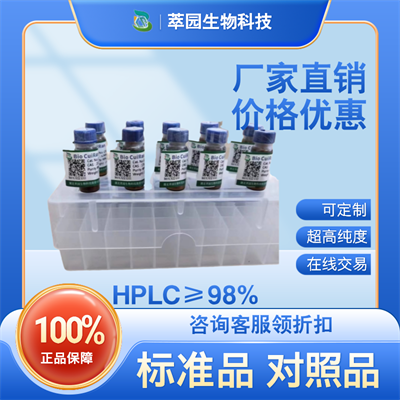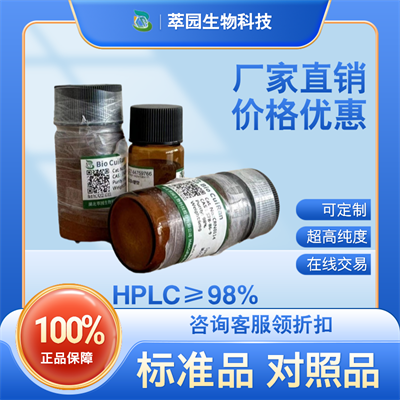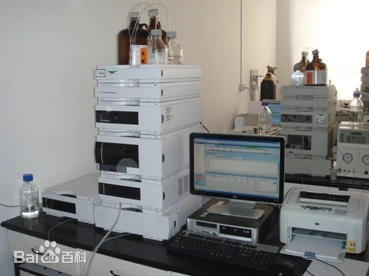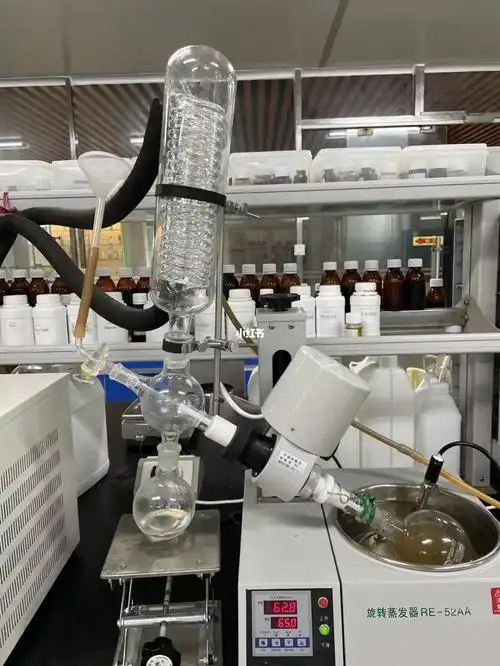Cas no 6199-67-3 (Cucurbitacin B)
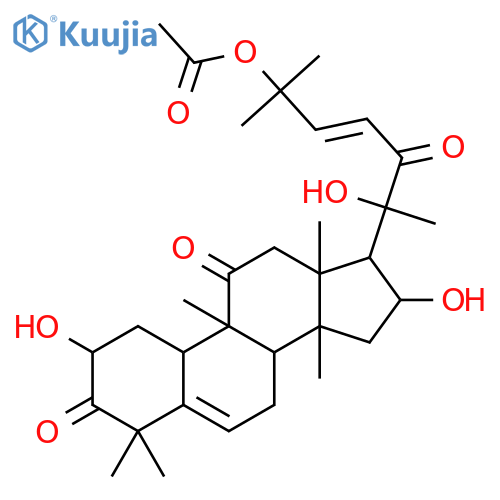
Cucurbitacin B structure
商品名:Cucurbitacin B
Cucurbitacin B 化学的及び物理的性質
名前と識別子
-
- Cucurbitacin B
- 19-Nor-9b,10a-lanosta-5,23-diene-3,11,22-trione, 2b,16a,20,25-tetrahydroxy-9-methyl-, 25-acetate (7CI,8CI)
- (+)-Cucurbitacin B
- Amarine
- Cucurbitacine B
- NSC 144154
- NSC49451
- 19-Norlanosta-5,23-diene-3,11,22-trione,25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2b,9b,10a,16a,23E)-
- Cucurbitacin B hydrate
- [(E,6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
- Cucurbitacin-B
- DATISCACIN
- Datisca principle B
- Datiscn Principle B
- 0115W5MABF
- CUCURBITACIN R - DATISCA PRINCIPLE B
- 1,2-Dihydro-alpha-elaterin
- C32H46O8
- Cucurbitacine (B)
- Cuc B
- MLS002702988
- NSC-144154
- C3442
- 2beta,16alpha,20,25-tetrahydroxy-9-methyl-3,11,22-trioxo-19-nor-9beta,10alpha-lanosta-5,23-dien-25-yl acetate
- Q-100715
- CHEMBL508185
- HY-N0416
- LMST01010104
- C08794
- NSC 49451
- SCHEMBL231815
- 19-nor-9.beta.,23-diene-3,11,22-trione, 9-methyl-2.beta.,16.alpha.,20,25-tetrahydroxy-, 25-acetate
- HSDB 3476
- A924078
- CUCURBITACIN B [INCI]
- (2.BETA.,9.BETA.,10.ALPHA.,16.ALPHA.,23E)-25-(ACETYLOXY)-2,16,20-TRIHYDROXY-9-METHYL-19-NORLANOSTA-5,23-DIENE-3,11,22-TRIONE
- (3E,6R)-6-[(1R,2R,4S,10S,11S,13R,14R,15R)-4,13-dihydroxy-1,6,6,11,15-pentamethyl-5,17-dioxotetracyclo[8.7.0.0?,?.0??,??]heptadec-7-en-14-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate
- s8165
- (2beta,9beta,10alpha,16alpha,23E)-25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-19-Norlanosta-5,23-diene-3,11,22-trione
- 19-Norlanosta-5,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2.beta.,9.beta.,10.alpha.,16.alpha.,23E)-
- 1,2-DIHYDRO-.ALPHA.-ELATERIN
- CHEBI:3941
- CUCURBITACIN B [MI]
- 19-Nor-9beta,10alpha-lanosta-5,23-diene-3,11,22-trione, 2beta,16alpha,20,25-tetrahydroxy-9-methyl-, 25-acetate
- 25-(Acetyloxy)-2,16,20-trihydroxy-9-methyl-19-norlanosta-5,23-diene-3,11,22-trione
- Cucurbitacin B hydrate, >=97% (HPLC)
- 19-Nor-9-beta,10-alpha-lanosta-5,23-diene-3,11,22-trione, 2-beta,16-alpha,20,25-tetrahydroxy-9-methyl-, 25-acetate
- NSC-49451
- GTPL12432
- (2S,4R,23E)-2,16beta,20-trihydroxy-9beta,10,14-trimethyl-1,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate
- 2beta,16alpha,20,25-tetrahydroxy-9-methyl-19-nor-9beta,10alpha-lanosta-5,23-diene-3,11,22-trione, 25-acetate
- (R,E)-6-((2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate
- NSC144154
- 19-Norlanosta-5,23-diene-3,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2.beta.,9.beta.,10.alpha.,16.alpha.,23E)-
- NS00094064
- UNII-0115W5MABF
- 6199-67-3
- CCG-270043
- Q27106259
- AC-34283
- MFCD07778083
- DTXSID501316196
- CS-3816
- 19-Norlanosta-5,23-diene-3,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2beta,9beta,10alpha,16alpha,23E)-
- AKOS015897085
- 19-Norlanosta-5,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, [2.beta.,.gamma.,.beta.,10.alpha.,16.alpha.]-
- 2b,16a,20,25-Tetrahydroxy-9-methyl-19-nor-9b,10a-lanosta-5,23-diene-3,11,22-trione, 25-acetate
- 25(Acetyloxy)2,16,20trihydroxy9methyl19norlanosta5,23diene3,11,22trione
- 19Norlanosta5,23diene3,11,22trione, 25(acetyloxy)2,16,20trihydroxy9methyl, (2beta,9beta,10alpha,16alpha,23E)
- 2b,16a,20,25-Tetrahydroxy-9-methyl-3,11,22-trioxo-19-nor-9b,10a-lanosta-5,23-dien-25-yl acetic acid
- ((E,6R)-6-((2S,8S,9R,10R,13R,14S,16R,17R)-2,16-Dihydroxy-4,4,9,13,14-Pentamethyl-3,11-Dioxo-2,7,8,10,12,15,16,17-Octahydro-1H-Cyclopenta(A)Phenanthren-17-Yl)-6-Hydroxy-2-Methyl-5-Oxohept-3-En-2-Yl) Acetate
- 1,2Dihydroalphaelaterin
- 1,2-Dihydro-a-elaterin
- CUCURBITACIN R-DATISCA PRINCIPLE B
- 19Nor9beta,10alphalanosta5,23diene3,11,22trione, 2beta,16alpha,20,25tetrahydroxy9methyl, 25acetate
- 2beta,16alpha,20,25-Tetrahydroxy-9-methyl-3,11,22-trioxo-19-nor-9beta,10alpha-lanosta-5,23-dien-25-yl acetic acid
- 2b,16a,20,25-Tetrahydroxy-9-methyl-3,11,22-trioxo-19-nor-9b,10a-lanosta-5,23-dien-25-yl acetate
- DA-72423
- 2beta,16alpha,20,25-Tetrahydroxy-9-methyl-19-nor-9beta,10alpha-lanosta-5,23-diene-3,11,22-trione, 25-acetic acid
- cucurbitacin B?
- CUCURBITACIN R DATISCA PRINCIPLE B
- 19-Norlanosta-5,23-diene-3,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2beta,9beta,10alpha,16alpha,23E)-(9CI)
- CUCURBITACINB
- 2b,16a,20,25-Tetrahydroxy-9-methyl-19-nor-9b,10a-lanosta-5,23-diene-3,11,22-trione, 25-acetic acid
- 1,2-Dihydro-I+--elaterin
-
- MDL: MFCD07778083
- インチ: 1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1
- InChIKey: IXQKXEUSCPEQRD-DKRGWESNSA-N
- ほほえんだ: O([H])[C@]1([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]3([H])C([H])([H])C([H])=C4C(C([H])([H])[H])(C([H])([H])[H])C([C@]([H])(C([H])([H])[C@@]4([H])[C@]3(C([H])([H])[H])C(C([H])([H])[C@]2(C([H])([H])[H])[C@@]1([H])[C@@](C(/C(/[H])=C(\[H])/C(C([H])([H])[H])(C([H])([H])[H])OC(C([H])([H])[H])=O)=O)(C([H])([H])[H])O[H])=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 558.31900
- どういたいしつりょう: 558.31926842 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 40
- 回転可能化学結合数: 6
- 複雑さ: 1210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 138
- ぶんしりょう: 558.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.0953 (rough estimate)
- ゆうかいてん: 180-183°C
- ふってん: 699.3±55.0℃ at 760 mmHg
- フラッシュポイント: 218.8±25.0 °C
- 屈折率: 1.4900 (estimate)
- ようかいど: DMSO: soluble10mg/mL, clear
- PSA: 138.20000
- LogP: 3.49930
- ひせんこうど: D25 +88° (c = 1.55 in ethanol)
- 最大波長(λmax): 290(EtOH)(lit.)
- マーカー: 2614
- じょうきあつ: 0.0±5.0 mmHg at 25°C
Cucurbitacin B セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H300
- 警告文: P264-P270-P301+P310+P330-P405-P501
- 危険物輸送番号:UN 2811 6.1 / PGII
- 危険カテゴリコード: 25
- セキュリティの説明: 45-24/25
- RTECS番号:RC6190000
-
危険物標識:

- どくせい:LD10 orally in mice: 5 mg/kg (LeMen)
- 危険レベル:6.1
- 包装グループ:II
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cucurbitacin B 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC9282-100 mg |
cucurbitacin B |
6199-67-3 | >98% | 100mg |
$550.0 | 2022-02-28 | |
| ChemScence | CS-3816-25mg |
Cucurbitacin B |
6199-67-3 | 99.92% | 25mg |
$408.0 | 2022-04-27 | |
| TRC | C833550-25mg |
Cucurbitacin B |
6199-67-3 | 25mg |
$ 758.00 | 2023-04-17 | ||
| DC Chemicals | DC9282-250 mg |
cucurbitacin B |
6199-67-3 | >98% | 250mg |
$1000.0 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3404-50 mg |
Cucurbitacin B |
6199-67-3 | 99.33% | 50mg |
¥5980.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3404-5 mg |
Cucurbitacin B |
6199-67-3 | 99.33% | 5mg |
¥874.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3404-10 mg |
Cucurbitacin B |
6199-67-3 | 99.33% | 10mg |
¥1573.00 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82226-10MG |
Cucurbitacin B |
6199-67-3 | 10mg |
¥7105.56 | 2024-12-26 | ||
| TRC | C833550-5mg |
Cucurbitacin B |
6199-67-3 | 5mg |
$ 210.00 | 2023-09-08 | ||
| TRC | C833550-100mg |
Cucurbitacin B |
6199-67-3 | 100mg |
$ 2262.00 | 2023-09-08 |
Cucurbitacin B サプライヤー
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
(CAS:6199-67-3)CucurbitacinB
注文番号:CRN0835
在庫ステータス:in stock
はかる:5mg/20mg/50mg
清らかである:≥98%
最終更新された価格情報:Friday, 14 March 2025 10:55
価格 ($):
Cucurbitacin B 関連文献
-
1. New cytotoxic principles from Datisca glomerataHiroshi Sasamori,K. Sambi Reddy,Michael P. Kirkup,Jeffrey Shabanowitz,David G. Lynn,Sidney M. Hecht,Kwamena A. Woode,Robert F. Bryan,James Campbell,William S. Lynn,Ernst Egert,George M. Sheldrick J. Chem. Soc. Perkin Trans. 1 1983 1333
-
Parichat Suebsakwong,Wanatsanan Chulrik,Warangkana Chunglok,Jian-Xin Li,Zhu-Jun Yao,Apichart Suksamrarn RSC Adv. 2020 10 10461
-
J. Malcolm Zander,Donald C. Wigfield J. Chem. Soc. D 1970 1599
-
Ya Xiao,Qiang Zhao,Qian Wu,Jinhua Chang,Hefei Xue,Cuizhe Liu,Xigang Liu RSC Adv. 2018 8 30978
-
Imen Touihri-Barakati,Olfa Kallech-Ziri,Maram Morjen,Naziha Marrakchi,José Luis,Karim Hosni RSC Adv. 2022 12 31747
6199-67-3 (Cucurbitacin B) 関連製品
- 3877-86-9(Cucurbitacin D)
- 2222-07-3(Cucurbitacin I)
- 7759-35-5(Nestoron)
- 58546-34-2(Cucurbitacin IIa)
- 18444-66-1(Cucurbitacin E)
- 99530-82-2(Cucurbitacin Q1)
- 17278-28-3(Isocucurbitacin B)
- 89647-62-1((1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate)
- 5988-76-1(Cucurbitacin C)
- 6040-19-3((2S,4R,9beta,16alpha,23E)-2,16,20-trihydroxy-9-(hydroxymethyl)-10,14-dimethyl-1,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6199-67-3)cucurbitacin B

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:6199-67-3)Cucurbitacin B

清らかである:99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg
価格 ($):208.0/433.0/622.0/871.0
